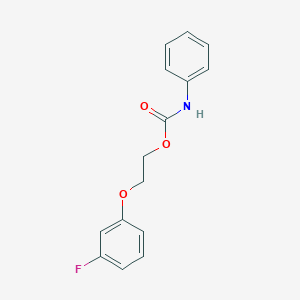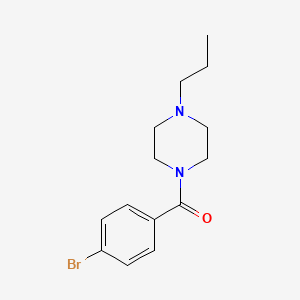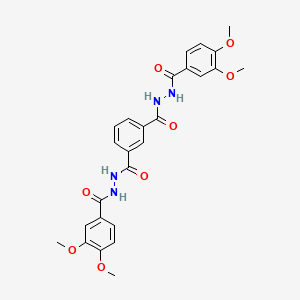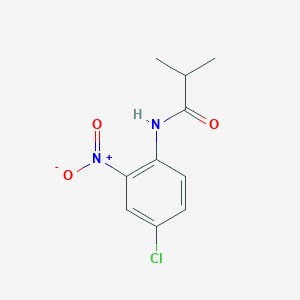![molecular formula C18H30N2O2 B4980031 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide), commonly known as TCD-DMA, is a cyclic diamide compound that has gained significant attention in scientific research. It is a versatile compound that has been synthesized using various methods and has been studied for its potential applications in different fields.
科学研究应用
TCD-DMA has been studied for its potential applications in different fields, including organic synthesis, catalysis, and polymer science. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of polymers. TCD-DMA has also been studied for its potential applications in drug delivery systems, where it can act as a carrier for hydrophobic drugs.
作用机制
The mechanism of action of TCD-DMA is not fully understood, but it is believed to be related to its ability to form inclusion complexes with different molecules. The cyclic structure of TCD-DMA allows it to encapsulate different guest molecules, leading to the formation of inclusion complexes. These complexes can have different properties, such as increased solubility, stability, and bioavailability.
Biochemical and Physiological Effects
TCD-DMA has been studied for its biochemical and physiological effects, including its toxicity and biocompatibility. Studies have shown that TCD-DMA has low toxicity and is biocompatible, making it a promising candidate for different biomedical applications. TCD-DMA has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of different diseases.
实验室实验的优点和局限性
TCD-DMA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility. It can be used as a building block in the synthesis of different compounds and as a ligand in metal-catalyzed reactions. However, TCD-DMA has some limitations, including its high cost and limited availability. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on TCD-DMA, including its potential applications in drug delivery systems, catalysis, and polymer science. Studies could focus on the optimization of the synthesis method to improve the yield and reduce the cost of TCD-DMA. Research could also explore the formation of inclusion complexes with different guest molecules and their properties. Furthermore, studies could investigate the biocompatibility and toxicity of TCD-DMA in different biological systems.
Conclusion
In conclusion, TCD-DMA is a cyclic diamide compound that has gained significant attention in scientific research. It has been synthesized using different methods and has been studied for its potential applications in different fields. TCD-DMA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility. However, more research is needed to fully understand its properties and potential applications. Future research could focus on the optimization of the synthesis method, the formation of inclusion complexes with different guest molecules, and the biocompatibility and toxicity of TCD-DMA in different biological systems.
合成方法
TCD-DMA can be synthesized using different methods, including the reaction of TCD with DMA in the presence of a catalyst, such as boron trifluoride etherate. The reaction leads to the formation of TCD-DMA with a yield of up to 80%. Other methods involve the use of different solvents, such as N-methylpyrrolidone and dimethylformamide, and different catalysts, such as zinc chloride and titanium tetrachloride.
属性
IUPAC Name |
2-[3-[2-(dimethylamino)-2-oxoethyl]-1-adamantyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-19(2)15(21)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(22)20(3)4/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPBZDBPCMFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)

![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)
![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

